molecular formula C20H17N3O4 B8772517 Benzyl (6-oxo-1-(2-oxoethyl)-2-phenyl-1,6-dihydropyrimidin-5-yl)carbamate CAS No. 148747-58-4

Benzyl (6-oxo-1-(2-oxoethyl)-2-phenyl-1,6-dihydropyrimidin-5-yl)carbamate

Cat. No.: B8772517
CAS No.: 148747-58-4
M. Wt: 363.4 g/mol
InChI Key: YHBUHBUMVBCLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (6-oxo-1-(2-oxoethyl)-2-phenyl-1,6-dihydropyrimidin-5-yl)carbamate is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

148747-58-4

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl N-[6-oxo-1-(2-oxoethyl)-2-phenylpyrimidin-5-yl]carbamate

InChI

InChI=1S/C20H17N3O4/c24-12-11-23-18(16-9-5-2-6-10-16)21-13-17(19(23)25)22-20(26)27-14-15-7-3-1-4-8-15/h1-10,12-13H,11,14H2,(H,22,26)

InChI Key

YHBUHBUMVBCLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=C(N(C2=O)CC=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

(EX-1D) A solution of [5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde dimethyl acetal (17.24 g, 42.11 mmol) in 103.0 mL tetrahydrofuran was added 35.0 mL 1 N HCl. The resulting biphasic mixture was allowed to heated to reflux for 12 hours. The reaction mixture was allowed to cool to room temperature and the volatiles were removed under vacuum. The resulting residue was diluted.with water (200 mL) and the pH was adjusted to 7 by addition of solid NaHCO3. The resulting emulsion was extracted with dichloromethane (4×150 mL). The combined organic solutions were washed with water 1×200 mL), dried (MgSO4), filtered, and concentrated to give 15.74 g crude [5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde.
Name
[5-[(benzyloxycarbonyl)amino]-2-phenyl-6-oxo-1,6-dihydro-1-pyrimidinyl]acetaldehyde dimethyl acetal
Quantity
17.24 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
103 mL
Type
solvent
Reaction Step One

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